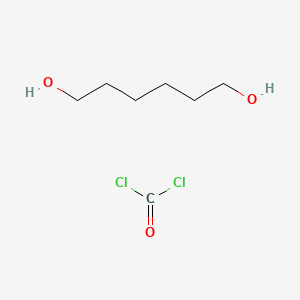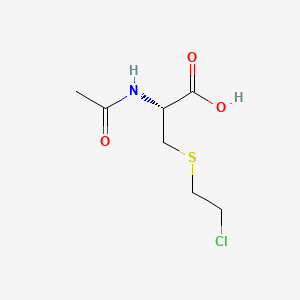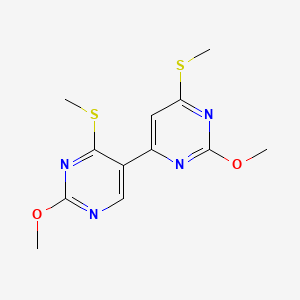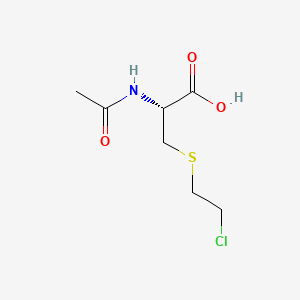
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,5-a)pyridin-1(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group through nucleophilic substitution.
Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,5-a)pyridin-1(5H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of imidazo rings to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution may introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Imidazo(1,5-a)pyridin-1(5H)-one derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of imidazo(1,5-a)pyridin-1(5H)-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, binding to a particular enzyme may inhibit its activity, thereby affecting a disease-related pathway.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their anxiolytic and hypnotic properties.
Imidazo[1,5-a]pyrimidines: Studied for their antiviral and anticancer activities.
Benzimidazoles: Widely used as antiparasitic agents.
Uniqueness
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- stands out due to its unique structural features, such as the presence of a fluorophenyl group and a thioxo moiety
Conclusion
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an interesting subject for further study and application.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Número CAS |
60725-91-9 |
|---|---|
Fórmula molecular |
C13H13FN2OS |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13FN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
Clave InChI |
PPSDCEDSIHJBPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)




![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)



![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)


